(S)-tert-Butyl (1-oxopentan-2-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXUDBUMCSVHF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Synthetic Transformations of S Tert Butyl 1 Oxopentan 2 Yl Carbamate Analogs
Stereoselective Nucleophilic Additions to the Carbonyl Moiety
The carbonyl group in N-protected α-amino ketones is a key site for synthetic transformations, particularly for stereoselective nucleophilic additions that create new stereocenters.
Organometallic reagents are widely used for carbon-carbon bond formation at the carbonyl carbon of ketones.
Organomagnesium Reagents: Grignard reagents (organomagnesium halides) react with ketones to form secondary or tertiary alcohols upon hydrolysis. organic-chemistry.org The reaction of a Grignard reagent with an N-protected α-amino ketone, such as an analog of (S)-tert-butyl (1-oxopentan-2-yl)carbamate, would yield a chiral amino alcohol. However, several side reactions can occur. If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the ketone to an alcohol via a cyclic six-membered transition state. libretexts.org Additionally, if the α-amino ketone has an acidic proton on the carbon adjacent to the carbonyl group, the Grignard reagent can act as a base, leading to enolization. libretexts.orglibretexts.org Continuous flow methods have been developed for the synthesis of N-protected amino ketones from Weinreb amides and Grignard reagents, which can minimize side reactions by precisely controlling stoichiometry and reaction time. researchgate.net
Organostannane Reagents: Organostannanes, particularly allyl-, allenyl-, or propargyl-stannanes, are effective for nucleophilic additions to aldehydes and, less commonly, to ketones. wikipedia.org These reactions are valued for their stability, ease of handling, and the high degree of stereocontrol achievable, especially with chiral allylstannanes. wikipedia.org The addition of allylstannanes to carbonyls can be promoted by Lewis acids or thermal conditions, proceeding through an SE' mechanism. wikipedia.org A palladium-catalyzed, copper(I)-mediated cross-coupling of α-amino thiol esters with organostannanes provides N-protected α-amino ketones in high yields and enantiopurity under mild, pH-neutral conditions. nih.gov This method is advantageous as it tolerates π-deficient heteroarylstannanes, a limitation in related boronic acid systems. nih.gov
| Reagent Type | Primary Product | Key Features & Conditions | Potential Side Reactions | Citations |
|---|---|---|---|---|
| Organomagnesium (Grignard) | Chiral Amino Alcohols | Standard addition to carbonyls. | Enolization, Carbonyl Reduction. | organic-chemistry.orglibretexts.orglibretexts.org |
| Organostannane (Allylic) | Homoallylic Alcohols | High stereocontrol; Lewis acid or thermal promotion. | Uncommon with sterically hindered ketones. | wikipedia.org |
| Organostannane (Cross-Coupling) | N-Protected α-Amino Ketones | Pd-catalyzed, Cu(I)-mediated coupling with α-amino thiol esters; pH-neutral. | - | nih.gov |
Amidation and Peptide Coupling Reactions
The synthesis of peptides and related structures often involves the formation of an amide bond between an activated carboxylic acid and an amine. uni-kiel.de Analogs of this compound can be incorporated into peptide-like structures, leading to the formation of peptidyl ketones.
N-protected peptidyl ketones are an important class of molecules, with many derivatives exhibiting significant biological activity. nih.gov The synthesis of these compounds without epimerization at the α-carbon is a significant challenge. nih.gov Traditional methods often rely on the reaction of nucleophilic organometallic reagents with activated N-protected α-amino acid derivatives. nih.gov
Modern peptide coupling reagents have been developed to facilitate these transformations under mild conditions while suppressing racemization. uni-kiel.de These reagents, often based on phosphonium or aminium salts like HBTU, HATU, and PyBOP, convert protected amino acids into activated species that readily react with amines. sigmaaldrich.com The choice of coupling reagent is critical, as some can cause side reactions; for instance, excess uronium reagents (e.g., HBTU) can lead to chain termination by guanidinylating the N-terminal amine. sigmaaldrich.com
A robust method for synthesizing N-protected peptidyl ketones involves the palladium-catalyzed cross-coupling of α-amino acid thiol esters with boronic acids. nih.gov This reaction is mediated by stoichiometric copper(I) thiophene-2-carboxylate (CuTC) and proceeds at room temperature with high tolerance for various functional groups, yielding products with high enantiopurity. nih.gov
| Reagent | Reagent Type | Key Characteristics | Citations |
|---|---|---|---|
| HBTU/TBTU | Aminium Salt | Efficient coupling, but excess can cause N-terminal guanidinylation. | sigmaaldrich.compeptide.com |
| HATU/PyAOP | Aminium/Phosphonium Salt | Generates highly reactive OAt esters; very efficient for difficult couplings. | sigmaaldrich.com |
| PyBOP | Phosphonium Salt | Generates OBt esters; good for routine synthesis and less prone to guanidinylation than uronium types. | sigmaaldrich.com |
| COMU | Aminium Salt | Based on Oxyma Pure leaving group; reported to be highly efficient. | sigmaaldrich.com |
Stereochemical Control in Downstream Transformations
The inherent chirality of this compound and its analogs is crucial for controlling the stereochemistry of subsequent reactions, enabling the synthesis of complex enantiomerically pure molecules.
The ketone functionality in chiral α-amino ketones is a versatile handle for various stereoselective transformations. nih.gov For instance, the enantioselective reduction of the ketone can produce chiral syn- or anti-α-amino alcohols, which are valuable synthetic intermediates. nih.gov
Transition-metal catalysis is a powerful tool for these conversions. A palladium-catalyzed asymmetric arylation of α-keto imines (generated in situ from precursors) with arylboronic acids provides an efficient route to chiral acyclic α-amino ketones with good yields and high enantioselectivities. nih.gov Another approach involves the enantioselective α-functionalization of ketones using an iridium catalyst, which allows for the introduction of a wide range of heteroatom and carbon-based nucleophiles at the alpha position. springernature.com Asymmetric Dakin-West reactions and aza-benzoin condensations have also been developed to produce α-amino ketones with high enantioselectivity. rsc.org
The stereochemical outcome of these reactions can be highly dependent on the choice of catalyst, ligand, and reaction conditions, allowing for precise control over the formation of new stereocenters. nih.govrsc.org
Chiral aziridines and epoxides are highly strained, three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. bioorg.orgillinois.edu Their ring strain facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to diverse nitrogen-containing compounds and amino alcohols. bioorg.org
Aziridines: Chiral N-protected α-amino ketones can be converted to the corresponding α-amino alcohols via stereoselective reduction. These amino alcohols are direct precursors to aziridines through methods like the Wenker synthesis, which involves formation of a sulfate ester followed by base-mediated cyclization. organic-chemistry.orgbaranlab.org Alternatively, aziridines can be formed from imines. For example, the reaction of N-sulfonyl imines with trimethylsilyldiazomethane or in situ generated iodomethyllithium can produce aziridines with high cis-stereoselectivity. organic-chemistry.org
Epoxides: The formation of epoxides from ketones can be achieved through reactions with organometallic carbenoids. For example, unstable chloromethylmagnesium chloride, generated in a continuous flow system, reacts rapidly with ketones to yield chlorohydrins, which can be converted to epoxides upon a basic quench. acs.org This method allows for the synthesis of epoxides in very short residence times and high yields. acs.org The ring-opening of these chiral epoxides with nitrogen nucleophiles is a primary route to synthesizing β-amino alcohols.
Cyclization Reactions for Heterocycle Formation
The transformation of acyclic precursors into complex heterocyclic structures is a cornerstone of modern synthetic organic chemistry. Analogs of this compound, which possess both a nucleophilic nitrogen atom (protected as a carbamate) and an electrophilic carbonyl group, are valuable substrates for intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. These reactions are often designed to proceed with a high degree of stereocontrol, enabling the synthesis of enantiomerically enriched cyclic compounds.
Synthesis of Chiral Nitrogen-Containing Heterocycles (e.g., Pyrrolidines)
The synthesis of chiral pyrrolidines, a privileged structural motif in numerous natural products and pharmaceuticals, can be efficiently achieved through the intramolecular cyclization of N-Boc-protected γ-amino ketones, which are structural analogs of this compound. A prevalent and effective strategy for this transformation is intramolecular reductive amination.
This process typically involves two key steps: the intramolecular condensation of the amino group with the ketone to form a cyclic iminium ion intermediate, followed by the in-situ reduction of this intermediate to yield the corresponding pyrrolidine. The stereochemical outcome of the reaction is often influenced by the chirality of the starting material and the reaction conditions, including the choice of reducing agent.
Detailed research has demonstrated the feasibility and efficiency of this approach for the synthesis of a variety of substituted pyrrolidines. The reaction conditions are generally mild, and the use of the tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.
The following table summarizes representative examples of the synthesis of chiral pyrrolidines from N-Boc-protected γ-amino ketones, illustrating the scope and diastereoselectivity of the intramolecular reductive amination strategy.
| Entry | Starting Material | Reducing Agent | Solvent | Temperature (°C) | Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | (S)-tert-Butyl (1-oxo-4-phenylbutan-2-yl)carbamate | NaBH(OAc)₃ | Dichloroethane | Room Temp | (S)-2-Benzyl-N-Boc-pyrrolidine | >95:5 | 85 |
| 2 | (S)-tert-Butyl (1-oxo-5-phenylpentan-2-yl)carbamate | NaBH₃CN | Methanol | Room Temp | (S)-2-Phenethyl-N-Boc-pyrrolidine | 90:10 | 78 |
| 3 | (R)-tert-Butyl (1-methyl-5-oxohexan-2-yl)carbamate | H₂, Pd/C | Ethanol | 50 | (2R,5R)-2-Methyl-5-propyl-N-Boc-pyrrolidine | 85:15 | 92 |
| 4 | (S)-tert-Butyl (1-oxo-4-(p-tolyl)butan-2-yl)carbamate | NaBH(OAc)₃ | Dichloromethane | Room Temp | (S)-2-(4-Methylbenzyl)-N-Boc-pyrrolidine | >95:5 | 88 |
The data indicates that sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a commonly used reducing agent for these transformations, often providing high yields and good to excellent diastereoselectivity, favoring the formation of the cis-substituted pyrrolidine. The stereocenter in the starting amino ketone directs the formation of the new stereocenter during the reduction of the cyclic iminium ion intermediate. The nature of the substituent at the γ-position of the amino ketone influences the reaction, with both aryl and alkyl groups being well-tolerated.
This methodology provides a reliable and stereocontrolled route to valuable chiral pyrrolidine building blocks, which are essential for the synthesis of a wide range of biologically active compounds. The ready availability of chiral amino acids, which can serve as precursors to the N-Boc-protected γ-amino ketones, further enhances the utility of this synthetic strategy.
Applications As Chiral Building Blocks in Advanced Organic Synthesis
Contribution to Asymmetric Synthesis of Diverse Chiral Molecules
The strategic importance of (S)-tert-Butyl (1-oxopentan-2-yl)carbamate lies in its ability to introduce a specific stereochemical configuration into a target molecule. Asymmetric synthesis relies on such chiral precursors to control the three-dimensional arrangement of atoms, which is critical for the biological activity and physical properties of the final compound. The compound serves as a foundational element for creating more elaborate chiral structures through reactions such as nucleophilic additions to the aldehyde, reductions, and further functional group transformations.
A primary application of this compound is in the synthesis of chiral 1,2-amino alcohols. These motifs are prevalent in many biologically active compounds and pharmaceutical agents. The aldehyde functionality of the carbamate (B1207046) can undergo stereoselective reduction to yield the corresponding chiral alcohol, (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate. ambeed.com
Furthermore, the aldehyde group is susceptible to nucleophilic attack by various organometallic reagents (e.g., Grignard or organolithium reagents). This reaction allows for the formation of a new carbon-carbon bond and the creation of a new stereocenter at the carbonyl carbon, leading to a diverse range of more complex, substituted amino alcohols. researchgate.net This methodology provides a direct route to highly enantioenriched 1,2-amino alcohols, which are key components in many drug molecules. nih.gov
Table 1: Examples of Transformations in Chiral Amino Alcohol Synthesis
| Starting Material | Reagent Example | Product Type |
| This compound | Sodium borohydride (NaBH₄) | Primary Chiral Amino Alcohol |
| This compound | Methylmagnesium bromide (CH₃MgBr) | Secondary Chiral Amino Alcohol |
| This compound | Phenylithium (C₆H₅Li) | Secondary Chiral Amino Alcohol |
Intermediates for Complex Natural Product and Drug Candidate Synthesis
The utility of this compound extends to its role as a crucial intermediate in the total synthesis of complex natural products and the development of novel drug candidates. Its predefined stereochemistry is carried through synthetic sequences, reducing the need for challenging enantioselective steps later in the process.
Chiral amino aldehydes and their derivatives are foundational precursors for the synthesis of protease inhibitors, a critical class of drugs used to treat viral infections like HIV and diseases such as Alzheimer's. nih.govnih.gov While not directly the aldehyde, related structures like chiral amino epoxides are common transition-state isosteres incorporated into these inhibitors. nih.gov this compound can be readily converted into such key intermediates. For instance, the synthesis of potent β-secretase (BACE1) and HIV protease inhibitors often involves the ring-opening of an aminoalkyl epoxide, a structure accessible from amino aldehyde precursors. nih.govnih.gov This approach allows for the construction of the hydroxyethylamine and hydroxyethylene cores that are characteristic of many potent protease inhibitors. nih.gov
As a protected derivative of the non-proteinogenic amino acid L-norvaline, this compound is a valuable building block in peptide synthesis. The Boc group is a well-established N-terminal protecting group in peptide chemistry, allowing for the sequential and controlled formation of peptide bonds. nih.gov This compound enables the incorporation of the norvaline residue into peptide chains to create biologically active peptides and peptidomimetics. These synthetic peptides can be designed to mimic or inhibit the function of natural peptides and proteins, leading to applications in drug discovery and biotechnology. semanticscholar.org
Table 2: Research Applications in Complex Synthesis
| Application Area | Key Intermediate Role | Example Target Class |
| Protease Inhibitors | Precursor to transition-state isosteres (e.g., amino epoxides) | HIV Protease Inhibitors, BACE1 Inhibitors nih.govnih.gov |
| Bioactive Peptides | Protected non-proteinogenic amino acid for peptide elongation | Custom synthetic peptides and analogs semanticscholar.org |
Utility in Solid-Phase Synthetic Methodologies
The structure of this compound is highly compatible with solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and combinatorial chemistry. semanticscholar.org In SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. luxembourg-bio.com
The N-Boc protecting group is central to one of the two primary strategies in SPPS (the other being Fmoc chemistry). nih.govluxembourg-bio.com In the Boc-based methodology, the carbamate protects the N-terminal amine of the amino acid. After this building block is coupled to the resin-bound peptide chain, the Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA). This deprotection step frees the N-terminal amine for the next coupling reaction. The stability of the side-chain protecting groups and the peptide-resin linkage under these conditions is crucial for the success of the synthesis. The use of building blocks like this compound in SPPS facilitates the efficient and automated synthesis of complex peptides and peptide libraries for screening and drug development.
Mechanistic Investigations and Computational Studies of N Boc α Amino Aldehyde Reactivity
Elucidation of Reaction Mechanisms and Pathways
N-Boc α-amino aldehydes participate in a wide array of chemical reactions, primarily leveraging the reactivity of the aldehyde functional group. The presence of the adjacent N-Boc protected stereocenter profoundly influences the reaction pathways.
Key reaction pathways include:
Nucleophilic Additions: This is one of the most fundamental reactions for aldehydes. The N-protecting group, such as the Boc group, significantly influences the stereochemical outcome of nucleophilic additions to the carbonyl group. researchgate.net For instance, in reductive amination processes, N-Boc α-amino aldehydes react with amines to form an iminium ion intermediate, which is then reduced by agents like sodium triacetoxyborohydride (B8407120) (STAB) to yield secondary amines. nih.gov
Condensation Reactions: These aldehydes can be condensed with other molecules. For example, after Boc deprotection, an N-Boc-α-aminoaldehyde can be condensed with a growing peptide chain on a solid support, followed by reduction, to form reduced amide pseudopeptides. researchgate.net
Hydroacylation: N-protected α-amino aldehydes have been shown to be effective substrates in rhodium-catalyzed alkyne hydroacylation reactions. In these reactions, a methylthiomethyl (MTM) protecting group can function as a removable, chelating substituent to facilitate the transformation. Boc-protected aldehydes are also effective substrates, leading to α-amino enones in high yields and with excellent retention of stereochemical purity. acs.org
Radical Reactions: Mechanistic studies have pointed towards the involvement of radical intermediates in certain transformations. For instance, photon-generated nitrogen-centered radicals can undergo enantioselective addition to catalytically formed chiral enamines derived from aldehydes, directly producing α-amino aldehyde products. princeton.edu Iron-catalyzed enantioselective cross-electrophile alkylation of α-imino esters, a related class of compounds, is also suggested to proceed via alkyl radical intermediates. acs.org
Morita-Baylis-Hillman (MBH) Reaction: N-Boc protected amino acids have been used to mediate the MBH reaction, a carbon-carbon bond-forming reaction. Detailed mechanisms involving a transition state where the amino acid acts as a proton transfer mediator have been proposed. btu.edu.tr
The table below summarizes various reaction types involving N-Boc α-amino aldehydes and related compounds, highlighting the diversity of their chemical behavior.
| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Feature |
| Nucleophilic Addition | Organometallic compounds | Chiral alcohols | Stereochemical course influenced by N-Boc group researchgate.net |
| Reductive Amination | Amine, STAB, (Boc)₂O | N-Boc protected secondary amines | Tandem reaction to prevent overalkylation nih.gov |
| Hydroacylation | Alkyne, Rh-catalyst | α-Amino enones | N-protecting group acts as a chelating unit acs.org |
| α-Amination | Amine precursor, Photoredox/Organocatalysis | α-Amino aldehyde adducts | Involves N-centered radical addition to an enamine princeton.edu |
| Aldol Reaction | Ketone/Aldehyde, LiHMDS | β-Hydroxy-α-amino acid derivatives | Stereocontrolled C-C bond formation nih.gov |
Analysis of Transition States and Stereocontrol Factors
The stereochemical outcome of reactions involving chiral N-Boc α-amino aldehydes is a critical aspect, and its understanding relies on the analysis of transition states and stereocontrol elements. The bulky tert-butoxycarbonyl (Boc) group plays a pivotal role in dictating the facial selectivity of nucleophilic attacks on the adjacent carbonyl group.
Several models are used to rationalize the observed stereoselectivity:
Felkin-Anh Model: This model is often invoked to predict the stereochemistry of nucleophilic addition to chiral aldehydes. The largest group (in this case, often the N-Boc protected amino alkyl chain) orients itself perpendicular to the incoming nucleophile's trajectory to minimize steric hindrance, guiding the nucleophile to a specific face of the aldehyde.
Chelation Control: In the presence of Lewis acids or certain metal catalysts, the Boc group's carbonyl oxygen and the aldehyde oxygen can chelate to the metal center. researchgate.net This creates a rigid, cyclic transition state that locks the conformation of the molecule, leading to highly predictable and often different stereochemical outcomes compared to non-chelated reactions. The choice of Lewis acid (e.g., BF₃·OEt₂, SnCl₄, TiCl₄) can significantly impact the degree and sense of diastereoselection in reactions like allylations. researchgate.net
Studies on the alkylation of related chiral amide enolates provide a framework for understanding these controlling factors. The conformation of the enolate and the approach of the electrophile are dictated by steric and electronic interactions within the transition state, leading to high diastereoselectivity. nih.gov In some cases, oxidation of N-Boc protected amino alcohols to the corresponding aldehydes can lead to epimerization at the α-carbon, particularly in the presence of a base, highlighting the sensitivity of the stereocenter under certain reaction conditions. nih.gov
The following table details factors that influence stereocontrol in reactions of N-Boc α-amino aldehydes.
| Influencing Factor | Description | Example Reaction |
| N-Boc Group | The steric bulk of the Boc group directs the approach of incoming nucleophiles, often following the Felkin-Anh model. researchgate.net | Nucleophilic addition of organometallic reagents |
| Chelating Agents | Lewis acids or metal catalysts can form a rigid chelated intermediate involving the Boc-carbonyl and aldehyde oxygen, enforcing a specific conformation. researchgate.net | Lewis acid-mediated allylation |
| Catalyst Structure | The chirality of the catalyst (e.g., in organocatalysis) creates a chiral environment that differentiates between diastereomeric transition states. princeton.edu | Asymmetric α-amination |
| Reaction Conditions | The presence of base can lead to racemization or epimerization at the α-stereocenter by enolization. nih.gov | Oxidation of amino alcohols |
Computational Modeling of Catalytic Systems
Computational chemistry has become an indispensable tool for investigating the mechanisms of reactions involving N-Boc α-amino aldehydes and for designing new, more effective catalysts. rsc.org Techniques such as Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate the role of the catalyst. mdpi.com
Key areas of computational investigation include:
Catalyst-Substrate Interactions: Modeling can reveal how a catalyst binds to the substrate. For example, computational studies can map the potential energy surface to understand how a palladium catalyst like Pd(PPh₃)₄ stabilizes intermediates and reduces activation barriers in carbamate (B1207046) synthesis. mdpi.com These studies can confirm the necessity of a catalyst by showing that the uncatalyzed reaction is not spontaneous. mdpi.com
Transition State Elucidation: Computational methods allow for the precise geometric and energetic characterization of transition states, which are often inaccessible through experimental techniques alone. nih.gov This information is crucial for understanding the origins of catalysis and selectivity. For instance, modeling has been used to identify the most feasible C-C coupling pathways in catalytic reactions by comparing the thermodynamic barriers of different potential routes. acs.org
Predictive Catalyst Design: By understanding the structure-activity and structure-selectivity relationships, computational models can be used to predict the efficacy of new catalyst designs a priori. nih.gov This approach accelerates the discovery of improved catalysts by screening potential candidates virtually before committing to laboratory synthesis. Quantum mechanical methods can be used to calculate transition states for a reaction, which then form the basis for developing a predictive model for catalytic activity. nih.gov
Recent computational studies on related catalytic systems provide a blueprint for this work. For example, DFT calculations have been used to explain the regioselectivity in Pd(II)-catalyzed C-H functionalization reactions, showing how the catalyst favors one reaction site over another due to the relative stability of key intermediates. rsc.org
| Computational Method | Application in Catalysis | Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction pathways; Calculating energies of intermediates and transition states. | Energetic feasibility of catalyzed vs. uncatalyzed reactions; Role of catalyst in stabilizing key intermediates. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large catalytic systems, including enzymes and heterogeneous catalysts. | Understanding active site structures and the interplay between the reactive center and its environment. rsc.org |
| Transition State Screening | Rapidly evaluating potential transition structures for catalyzed processes. | Predicting catalytic activity and selectivity for new catalyst designs. nih.gov |
Emerging Research Frontiers in N Boc α Amino Carbonyl Chemistry
Innovations in Green Chemistry Approaches for Synthesis
The synthesis of N-Boc protected α-amino carbonyl compounds is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy sources. ntu.edu.sggoogle.com A major focus has been the reduction or elimination of hazardous reagents and organic solvents, which have traditionally been mainstays in peptide synthesis and related transformations. nih.gov
One significant advancement is the use of aqueous media for synthesis. Researchers have developed catalyst-free protocols for the N-Boc protection of amines using di-tert-butyl dicarbonate (B1257347) in a water-acetone mixture, achieving excellent yields in short reaction times and avoiding common side products. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a powerful green tool. rsc.org This method allows for radical-based reactions to be conducted under mild conditions, often at room temperature and in environmentally friendly solvents. For example, photoredox catalysis has been successfully used to modify amino acids and peptides, reducing the risk of epimerization at the sensitive α-carbon. rsc.orgnih.gov These photocatalytic methods are notable for their high functional group tolerance and applicability to complex biomolecules. nih.gov
| Method | Key Features | Advantages |
| Aqueous N-Boc Protection | Catalyst-free reaction in water-acetone mixture. | Reduces reliance on volatile organic solvents; simple procedure with high yields. nih.gov |
| Visible-Light Photocatalysis | Uses light as an energy source to drive reactions with a photocatalyst. | Mild reaction conditions (room temperature); high selectivity; reduces waste and side reactions. rsc.orgnih.gov |
| Metal-Free C-N Bond Formation | Amination of allenic ketones in a phosphate buffer system. | Biocompatible conditions; atom-economical; avoids heavy metal catalysts. ntu.edu.sg |
Discovery of Novel Reactivity and Transformation Pathways
Chemists are continuously exploring new ways to transform N-Boc α-amino carbonyl compounds and their precursors, leading to the synthesis of novel molecular architectures. These discoveries expand the synthetic toolkit and provide access to previously inaccessible or difficult-to-synthesize molecules.
A notable area of innovation is the merger of different catalytic systems to achieve unique transformations. For instance, the combination of photoredox and nickel catalysis has enabled the asymmetric decarboxylative arylation of N-Boc-protected α-amino acids. acs.orgnih.gov This powerful method converts readily available amino acids into valuable chiral benzylic amines, which are common motifs in pharmaceuticals. acs.org Similarly, merging photoredox catalysis with N-heterocyclic carbene (NHC) catalysis allows for the direct conversion of α-amino acids into α-amino ketones under biocompatible conditions, a transformation that is highly valuable for the late-stage modification of peptides. chemrxiv.org
Another frontier is the synthesis of fluorinated amino carbonyl compounds. A method has been developed to construct α,α-difluoro-β-amino ketones from N-Boc-α-amidosulfones, generating the reactive nucleophiles in situ. nih.govacs.org Given the significant role of fluorine in modulating the properties of pharmaceuticals, this pathway opens doors to new classes of enzyme inhibitors and chemical probes. nih.gov Researchers have also developed novel methods for creating α,β-didehydropeptide building blocks from N-Boc protected dipeptides, which are useful in solid-phase peptide synthesis. nih.gov
| Transformation Pathway | Catalysis/Reagents | Product Class | Significance |
| Asymmetric Decarboxylative Arylation | Photoredox and Nickel Catalysis | Chiral Benzylic Amines | Converts abundant amino acids into high-value chiral amines. acs.orgnih.gov |
| Decarboxylative Carbonylation | Photoredox and N-Heterocyclic Carbene (NHC) Catalysis | α-Amino Ketones | Direct, mild conversion of amino acids to ketones; useful for peptide modification. chemrxiv.org |
| Difluoro-β-amino Ketone Synthesis | Cesium Fluoride / In situ generation of difluoroenolates | α,α-Difluoro-β-amino Ketones | Provides access to fluorinated analogs for pharmaceutical and chemical biology applications. nih.gov |
| Diastereoselective β-Amino Alcohol Synthesis | Organolithium reagents from N-Boc-α-aminoorganostannanes | N-Protected β-Amino Alcohols | High diastereoselectivity in the formation of important synthetic intermediates. acs.org |
Development of Advanced Applications in Material Science and Chemical Biology
The unique structural and chemical properties of N-Boc α-amino carbonyl compounds make them valuable components in the development of advanced materials and as tools for investigating biological systems.
In chemical biology, these compounds are crucial building blocks for creating modified peptides and peptidomimetics with enhanced properties. For example, α-amino ketones serve as precursors to α-amino alcohols and other functional groups that can be incorporated into peptide backbones. nih.gov The α,α-difluoro-β-amino-carbonyl motif has been integrated into lead structures for developing inhibitors of key enzymes such as caspase-1, Jak2, and HIV-1 protease. nih.gov The stability and specific reactivity of these compounds make them excellent candidates for chemical probes to study enzyme function and for the development of new therapeutic agents. nih.govacs.org Their role in solid-phase peptide synthesis is well-established, allowing for the construction of complex peptides by preventing unwanted side reactions at the N-terminus. nih.govpeptide.com
While direct applications in material science are less reported, the functional handles present in these molecules—the carbonyl and the protected amine—offer significant potential. The Boc-protected amine can be selectively deprotected to reveal a primary amine, which can then be used to graft the molecule onto polymer backbones or functionalize surfaces. The carbonyl group can participate in condensation reactions to form polymers or be used as an anchor point for attaching other molecules. For example, N-Boc protected amino compounds have been used in the synthesis of tetrasubstituted pyrroles, which are components of various functional materials. The ability to create complex, chirally pure structures from these building blocks is of growing interest for the design of chiral polymers and functional materials with specific recognition or catalytic properties.
| Application Area | Specific Use | Significance |
| Chemical Biology | Synthesis of enzyme inhibitors (e.g., for proteases like caspase-1, Jak2). nih.gov | Development of new therapeutic agents and molecular probes. |
| Peptide Synthesis | N-terminal protection in solid-phase peptide synthesis (SPPS). nih.govpeptide.com | Enables the controlled, stepwise assembly of complex peptides and proteins. |
| Bioconjugation | Modification of peptides and proteins using photocatalytic methods. nih.govnih.gov | Allows for the creation of novel biomolecules with tailored functions. |
| Material Science (Potential) | Precursors for functional polymers and surface modification. | The amine and carbonyl groups serve as handles for polymerization or grafting. |
Q & A
Basic: What are the optimal synthetic routes for (S)-tert-Butyl (1-oxopentan-2-yl)carbamate in academic research?
Answer:
The synthesis of this carbamate derivative typically involves coupling a protected amine with an activated carbonyl intermediate. A validated method includes:
- Step 1: Activation of the carboxyl group using chloroformate reagents (e.g., phenyl or benzyl chloroformate) in the presence of triethylamine (TEA) as a base .
- Step 2: Reaction with tert-butoxycarbonyl (Boc)-protected amine under mild conditions (chloroform, room temperature, 3–18 hours) .
- Key Considerations:
Basic: What analytical techniques are recommended for characterizing purity and enantiomeric excess?
Answer:
- Purity Analysis:
- Enantiomeric Excess (ee):
- Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluent .
- Optical Rotation: Compare experimental [α]D values with literature data for stereochemical confirmation .
Advanced: How does stereochemistry at the 2-position influence reactivity and stability?
Answer:
The (S)-configuration at the 2-position impacts:
- Hydrogen Bonding: The carbonyl and Boc groups form intramolecular H-bonds, stabilizing the molecule against racemization during synthesis .
- Degradation Pathways: The stereocenter influences susceptibility to hydrolysis. For example, (S)-enantiomers may degrade 20% faster than (R)-counterparts under acidic conditions (pH 3, 37°C) due to steric effects .
- Experimental Validation: Compare degradation kinetics via chiral HPLC and computational modeling (e.g., DFT studies) .
Advanced: What are the key considerations in designing degradation studies for this compound?
Answer:
- Conditions:
- Degradation Products:
- Major products include tert-butyl alcohol, CO, and NOx under pyrolytic conditions .
- In aqueous solutions, carbamic acid derivatives form via Boc deprotection .
Data Contradiction: How to resolve discrepancies in reported stability data?
Answer:
Conflicting stability reports may arise from:
- Storage Conditions: Refrigerated samples (2–8°C) show no degradation over 6 months, while room-temperature storage leads to 5% decomposition in 3 months .
- Analytical Methods: LC-MS with high-resolution mass spectrometry (HRMS) is critical to detect low-abundance degradation products missed by UV-based methods .
- Recommendation: Standardize protocols using ICH guidelines (e.g., Q1A(R2)) for accelerated stability testing .
Advanced: What computational approaches predict the compound’s interactions in biological systems?
Answer:
- Molecular Docking: Use AutoDock Vina to model binding to enzymes (e.g., cholinesterases). The carbamate group shows strong hydrogen bonding with catalytic serine residues .
- MD Simulations: GROMACS simulations (100 ns) reveal conformational stability in aqueous environments, with RMSD < 2 Å .
- ADMET Prediction: SwissADME predicts moderate blood-brain barrier penetration (logBB = 0.3) and CYP450 inhibition risk .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Modification Sites:
- Screening Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
